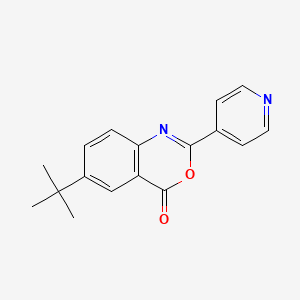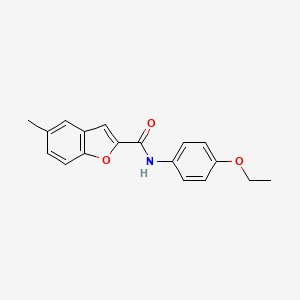![molecular formula C15H16N2O3S B4442291 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4442291.png)
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide
描述
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of organic molecules called benzamides. It is a histone deacetylase (HDAC) inhibitor that has been found to have potential in the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions.
作用机制
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors like 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide can cause changes in the chromatin structure of cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can cause changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It can also induce the expression of genes involved in immune system activation and inflammation. In animal models, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been found to enhance synaptic plasticity and improve memory function. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that can be used to study the role of HDAC enzymes in various cellular processes. It has also been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and development. However, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has some limitations as well. It is a synthetic compound that may have off-target effects, and its activity may be influenced by factors such as cell type and culture conditions.
未来方向
There are several future directions for research on 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific cancer types. Another area of interest is the study of the effects of 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide on the immune system, as it has been shown to induce the expression of genes involved in immune system activation. Additionally, further research is needed to understand the mechanisms underlying the effects of 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide on synaptic plasticity and memory function, and to determine its potential in the treatment of neurological disorders.
科学研究应用
4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors like 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide can cause changes in the chromatin structure of cancer cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to be effective against various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.
In addition to its anticancer properties, 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been studied for its potential in the treatment of neurological disorders. HDAC inhibitors have been found to enhance synaptic plasticity and improve memory function in animal models of Alzheimer's disease and other cognitive disorders. 4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
属性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-8-9-12(10-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWCYRVHLRBPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)
![5-{[2-(diethylamino)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4442245.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4442253.png)


![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442269.png)
![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)

![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)